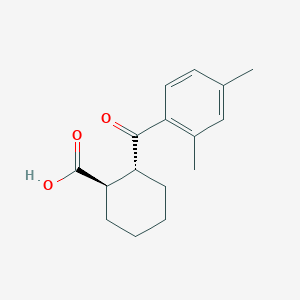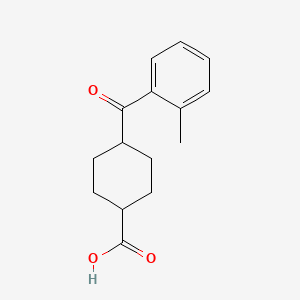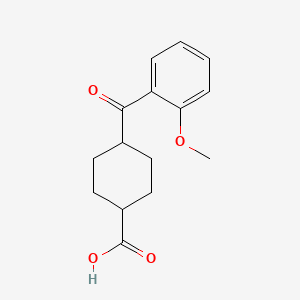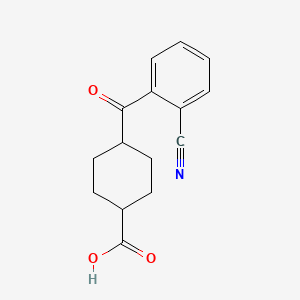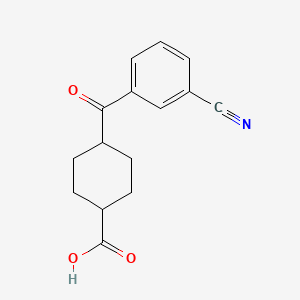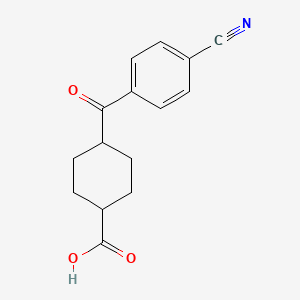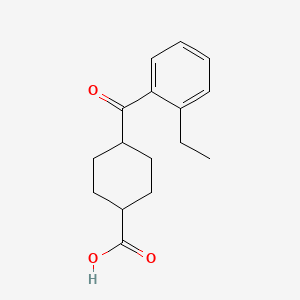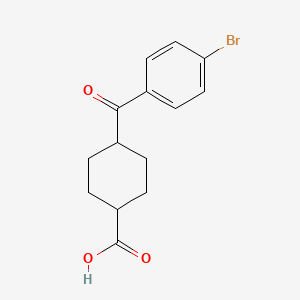
2,6-Dimethyl-2'-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2'-methoxybenzophenone (DMBP) is an aromatic ketone compound that has been widely studied due to its unique properties and potential applications. It is a white, crystalline solid with a molecular weight of 194.2 g/mol and a melting point of 28-32°C. It is soluble in organic solvents and has a strong, sweet smell.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Processes : The synthesis of 2-Hydroxy-4-methoxybenzophenone, a compound related to 2,6-Dimethyl-2'-methoxybenzophenone, has been achieved through various methods, including catalysis with N-Octyldiethanolamine Borate and microwave-assisted synthesis. These processes highlight the chemical versatility and potential for efficient production of similar compounds (Li Bin-dong, 2005); (Zhou Xiao-yuan, 2010).
Chemical Reactions and Stability : Studies on related compounds like 2-Hydroxy-4-methoxybenzophenone have shown the influence of solvent polarity on reactions and the potential for industrial-scale synthesis. Additionally, the stability and reaction products of these compounds under various conditions have been explored (Kong Xian-ming, 2006); (N. Negreira et al., 2009).
Environmental and Biological Applications
Environmental Analysis : Research has been conducted on the use of related benzophenone compounds as proxies for terrestrial biomass and in the environmental analysis of water samples. This indicates the potential application of this compound in environmental science (C. Vane & G. Abbott, 1999).
Biological Activity : Studies have investigated the binding and biological activity of related compounds, suggesting potential applications in biochemistry and pharmacology. For example, the binding of similar benzophenone compounds to DNA and proteins has been examined (Ravi Mudavath et al., 2019).
Additional Insights
Chemical Interactions and Stability : Investigations into the diffusion of similar compounds in various polymers and their interactions in different chemical environments offer insights into the physical and chemical properties of this compound and its derivatives (O. Cicchetti et al., 1968).
Molecular Docking and QSAR Properties : Research on the molecular docking and QSAR properties of structurally related compounds provides a framework for understanding the interaction of this compound with biological systems and its potential applications in drug design and other scientific fields (V. Dem'yanovich et al., 2005).
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,6-Dimethyl-2’-methoxybenzophenone plays a significant role in biochemical reactions due to its UV-absorbing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins involved in UV-induced DNA damage repair, thereby protecting cells from UV radiation. The nature of these interactions often involves non-covalent binding, which stabilizes the protein structures and enhances their function .
Cellular Effects
2,6-Dimethyl-2’-methoxybenzophenone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate pathways that lead to increased expression of genes involved in DNA repair and antioxidant defense, thereby enhancing cellular resilience to UV-induced damage .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-2’-methoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes that generate reactive oxygen species (ROS), thereby reducing oxidative stress within cells. Additionally, it can activate transcription factors that upregulate the expression of protective genes, contributing to its protective effects against UV radiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-2’-methoxybenzophenone change over time. The compound is relatively stable under standard conditions, but it can degrade upon prolonged exposure to UV light. Long-term studies have shown that it maintains its protective effects on cellular function, although its efficacy may decrease with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-2’-methoxybenzophenone vary with different dosages in animal models. At low doses, it provides effective protection against UV-induced damage without significant adverse effects. At high doses, it can exhibit toxic effects, including oxidative stress and cellular toxicity. Threshold effects have been observed, where the protective benefits plateau beyond a certain dosage .
Metabolic Pathways
2,6-Dimethyl-2’-methoxybenzophenone is involved in metabolic pathways that include interactions with enzymes and cofactors. It can influence metabolic flux by modulating the activity of enzymes involved in detoxification and antioxidant defense. This modulation can lead to changes in metabolite levels, enhancing the cell’s ability to cope with oxidative stress .
Transport and Distribution
Within cells and tissues, 2,6-Dimethyl-2’-methoxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where UV protection is most needed, such as the skin. Its accumulation in these regions enhances its protective effects against UV radiation .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-2’-methoxybenzophenone is crucial for its activity and function. It is often directed to specific compartments or organelles, such as the nucleus and mitochondria, where it can exert its protective effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its optimal function .
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-8-12(2)15(11)16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLODDXEKHTUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641461 |
Source


|
| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-52-4 |
Source


|
| Record name | (2,6-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



